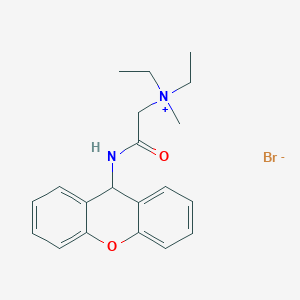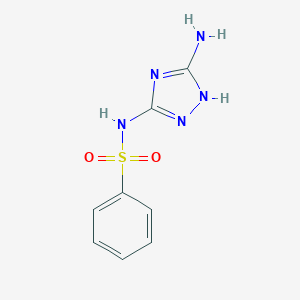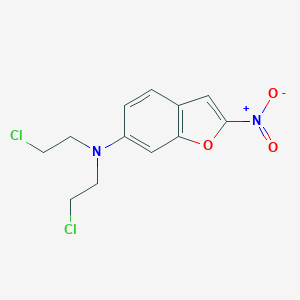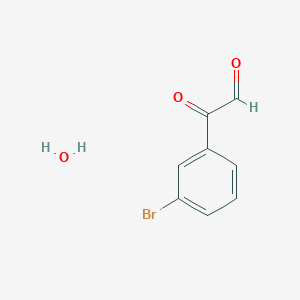
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide, also known as XCAM, is a fluorescent dye that is widely used in scientific research. Its chemical structure consists of a carbamate group, a quaternary ammonium ion, and a xanthene dye. XCAM is a water-soluble compound that emits a bright orange-red fluorescence when excited by visible light. In
Applications De Recherche Scientifique
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide has a wide range of applications in scientific research, particularly in the fields of biology and chemistry. It is commonly used as a fluorescent probe for imaging cellular structures and processes. This compound can be used to label proteins, nucleic acids, lipids, and other biomolecules, allowing their localization and tracking in live cells. It can also be used to monitor changes in intracellular pH, calcium ion concentration, and membrane potential. In addition, this compound can be used as a sensor for detecting environmental pollutants, such as heavy metals and pesticides.
Mécanisme D'action
The mechanism of action of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide involves the interaction of its xanthene moiety with light. When this compound absorbs a photon of light, it undergoes a conformational change that leads to the emission of a fluorescent signal. The intensity and wavelength of the fluorescence depend on the local environment of the dye molecule, such as pH, polarity, and viscosity. This compound can also interact with biomolecules, such as proteins and nucleic acids, through non-covalent interactions, which can affect its fluorescence properties.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic and non-invasive to cells and organisms. However, it can interact with some biomolecules and affect their function. For example, this compound can bind to DNA and inhibit its replication and transcription. It can also bind to proteins and affect their conformation and activity. Therefore, caution should be taken when interpreting the results obtained with this compound labeling.
Avantages Et Limitations Des Expériences En Laboratoire
Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide has several advantages for lab experiments. It is easy to use, cost-effective, and compatible with a wide range of biological and chemical systems. Its fluorescence is bright and stable, allowing for long-term imaging and quantification. However, this compound also has some limitations. Its fluorescence can be affected by environmental factors, such as pH and temperature, which may require calibration and normalization. Its labeling efficiency and specificity can also vary depending on the target biomolecule and the labeling conditions.
Orientations Futures
There are several future directions for the development and application of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide. One direction is to improve its photophysical properties, such as brightness, photostability, and spectral range, to enable more sensitive and versatile imaging. Another direction is to expand its applications to other fields, such as materials science and environmental monitoring, by designing new this compound derivatives with specific properties. Finally, this compound can be integrated with other imaging modalities, such as electron microscopy and super-resolution microscopy, to provide complementary information and enhance the spatial and temporal resolution of imaging.
Méthodes De Synthèse
The synthesis of Diethylmethyl(9-xanthenylcarbamoylmethyl)ammonium bromide involves the reaction of 9-xanthenylmethylamine with diethylcarbamoyl chloride in the presence of a base, followed by quaternization with methyl iodide or methyl bromide. The yield of this compound is typically high, and the purity can be improved by recrystallization.
Propriétés
| 102571-21-1 | |
Formule moléculaire |
C20H25BrN2O2 |
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
diethyl-methyl-[2-oxo-2-(9H-xanthen-9-ylamino)ethyl]azanium;bromide |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-4-22(3,5-2)14-19(23)21-20-15-10-6-8-12-17(15)24-18-13-9-7-11-16(18)20;/h6-13,20H,4-5,14H2,1-3H3;1H |
Clé InChI |
HIIBYEWJDPOSHF-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] |
SMILES canonique |
CC[N+](C)(CC)CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] |
Synonymes |
diethyl-methyl-(9H-xanthen-9-ylcarbamoylmethyl)azanium bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)










![[2-[(3S,5S,8R,9S,10R,13R,14S,17S)-3-acetyloxy-10-(acetyloxymethyl)-5,14-dihydroxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate](/img/structure/B10237.png)
